

An In-depth Technical Guide to Octyl Acetate: Structural Formula and Isomers

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Introduction

Octyl acetate, also known as octyl ethanoate, is an organic compound with the molecular formula C₁₀H₂₀O₂.[1] It is an ester recognized for its characteristic fruity, orange- and jasmine-like aroma.[1][2] Found naturally in citrus fruits like oranges and grapefruits, it is widely utilized in the food, fragrance, and cosmetic industries as a flavoring and aromatic agent.[2][3] Beyond its sensory applications, octyl acetate also serves as a solvent for various substances including nitrocellulose, waxes, and resins.[3] This guide provides a comprehensive overview of the structural formula of octyl acetate and its diverse range of isomers, presenting key physicochemical data, experimental protocols for its synthesis, and a visual classification of its isomeric forms.

Structural Formula of n-Octyl Acetate

The most common form, n-**octyl acetate**, is the ester formed from 1-octanol (n-octyl alcohol) and acetic acid.[3] Its linear formula is CH₃CO₂(CH₂)₇CH₃, and its chemical structure is as follows:

Chemical Formula: C10H20O2 Molar Mass: 172.26 g/mol [1] IUPAC Name: octyl acetate[1]

Isomers of Octyl Acetate





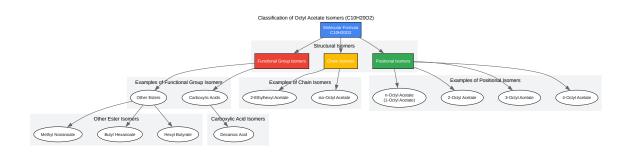


Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₁₀H₂₀O₂, a multitude of structural isomers exist, which can be broadly categorized as positional, chain, and functional group isomers.

- Positional Isomers: These isomers differ in the position of the acetate group along the octyl
 carbon chain. For example, the acetate group can be attached to the second, third, or fourth
 carbon, creating secondary octyl acetates.
- Chain Isomers: These isomers have different branching structures of the carbon skeleton. For instance, the octyl group can be branched, such as in 2-ethylhexyl acetate.[4][5]
- Functional Group Isomers: These isomers have different functional groups altogether. While **octyl acetate** is an ester, other esters with the same molecular formula exist, such as methyl nonanoate or butyl hexanoate.[6][7][8] Furthermore, other functional groups like carboxylic acids (e.g., decanoic acid) are also isomeric with **octyl acetate**.

The relationship between these isomer types is illustrated in the diagram below.





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Caption: Isomeric classification of compounds with the molecular formula C10H20O2.

Data Presentation: Physicochemical Properties of Octyl Acetate Isomers

The following tables summarize key quantitative data for n-**octyl acetate** and a selection of its isomers. All data are for standard conditions unless otherwise noted.

Table 1: Properties of Positional and Chain Isomers of Octyl Acetate



Isomer Name	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 25°C)	Refractive Index (n20/D)
n-Octyl Acetate	112-14-1	211[9]	-38.5[1]	0.867[9]	1.418[9]
2-Octyl Acetate	2051-50-5	193[10]	N/A	0.857-0.863 (at 25°C)[10]	1.409- 1.415[10]
3-Octyl Acetate	4864-61-3	99 (at 18 mmHg)[11]	-65.75 (estimate)[12]	0.86[11]	1.415[11]
4-Octyl Acetate	5921-87-9	N/A	N/A	N/A	N/A
2-Ethylhexyl Acetate	103-09-3	199[13]	-92[13]	0.87[13]	1.418[13]
iso-Octyl Acetate	31565-19-2	195-196[14]	N/A	0.868[15]	N/A

Table 2: Properties of Functional Group Isomers (Esters) of Octyl Acetate



Isomer Name	CAS Number	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 25°C)	Refractive Index (n20/D)
Methyl Nonanoate	1731-84-6	213-214[7]	-35[6]	0.875[7]	1.421[7]
Hexyl Butyrate	2639-63-6	205	-78[16]	0.851	1.417
Butyl Hexanoate	626-82-4	208[16]	N/A	0.866[16]	1.416[16]
Propyl Heptanoate	7778-87-2	208[16]	-63.5[16]	0.869[16]	1.417[16]
Ethyl Octanoate	106-32-1	206-208[16]	-47[16]	0.867 (at 20°C)[16]	1.417[16]

Experimental Protocols: Synthesis of n-Octyl Acetate

A common and effective method for synthesizing esters like n-**octyl acetate** is the Fischer-Speier esterification.[3] This acid-catalyzed reaction involves refluxing a carboxylic acid with an alcohol.

Objective: To synthesize n-octyl acetate from 1-octanol and acetic acid.

Reaction Scheme:

CH₃(CH₂)₇OH + CH₃COOH \rightleftharpoons CH₃CO₂(CH₂)₇CH₃ + H₂O (1-Octanol) + (Acetic Acid) \rightleftharpoons (n-Octyl Acetate) + (Water)

Materials and Equipment:

- 1-Octanol
- Glacial Acetic Acid



- Concentrated Sulfuric Acid (catalyst)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- · Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Distillation apparatus (optional, for purification)

Detailed Methodology:

- Reaction Setup: In a round-bottom flask, combine 1-octanol and a molar excess of glacial acetic acid (e.g., a 1:1.2 to 1:2 molar ratio). While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (a few drops is typically sufficient).[17]
- Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a
 heating mantle. Allow the reaction to proceed for 1-2 hours. The progress can be monitored
 by techniques such as Thin-Layer Chromatography (TLC) to observe the consumption of the
 starting alcohol.
- Work-up Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution in portions to neutralize the sulfuric acid catalyst and any unreacted acetic acid. Swirl gently and vent the funnel frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until effervescence ceases.



- Work-up Washing: Allow the layers to separate. The upper organic layer contains the
 desired octyl acetate. Drain and discard the lower aqueous layer. Wash the organic layer
 sequentially with water and then with brine to remove any remaining water-soluble
 impurities.[18]
- Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount
 of a drying agent like anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15
 minutes to remove residual water.
- Isolation and Purification: Decant or filter the dried organic layer to remove the drying agent.
 The resulting liquid is crude octyl acetate. For higher purity, the product can be purified by distillation under reduced pressure. Weigh the final product to determine the yield.[17]

This protocol provides a foundational method for the synthesis of n-octyl acetate.

Modifications, such as using acetic anhydride instead of acetic acid, can also be employed.[18]

The synthesis of other octyl acetate isomers can be achieved by substituting the corresponding octanol isomer (e.g., 2-octanol to produce 2-octyl acetate).[19]

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